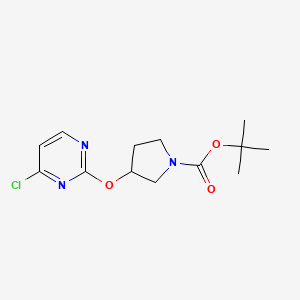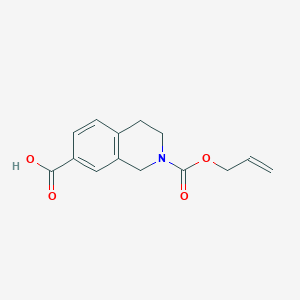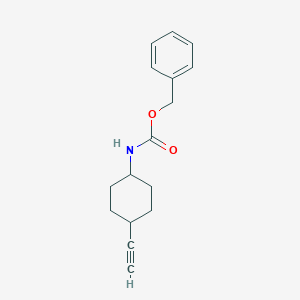
Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate is a chemical compound with a unique structure that combines a benzyl group, an ethynyl group, and a cyclohexylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with ((1r,4r)-4-ethynylcyclohexyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of benzyl ((1r,4r)-4-oxocyclohexyl)carbamate.
Reduction: Formation of benzyl ((1r,4r)-4-aminocyclohexyl)carbamate.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl carbamate
- tert-Butyl carbamate
- Phenyl carbamate
Comparison
Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. In contrast, benzyl carbamate lacks the ethynyl group and has different chemical properties. tert-Butyl carbamate and phenyl carbamate also differ in their substituents, leading to variations in their reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
benzyl N-(4-ethynylcyclohexyl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h1,3-7,13,15H,8-12H2,(H,17,18) |
InChI-Schlüssel |
WDKKBYZXGZUGLY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)
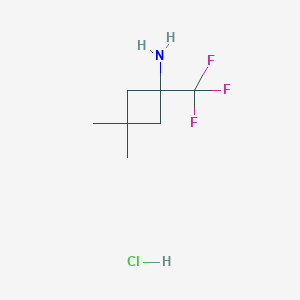
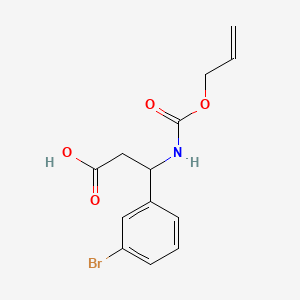
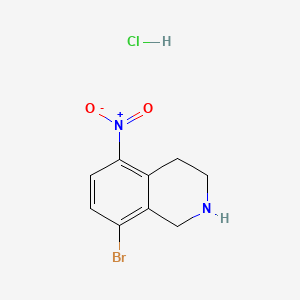
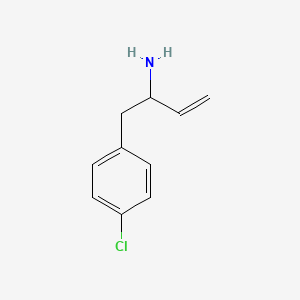
![5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13499954.png)
![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
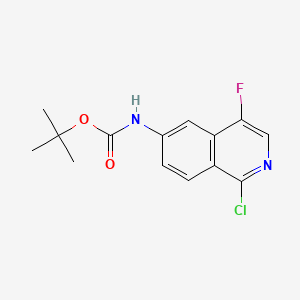
![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
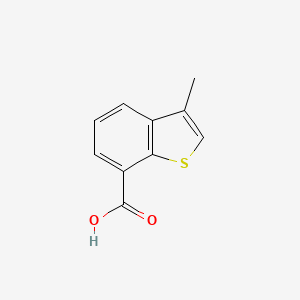
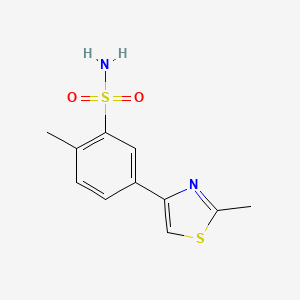
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
